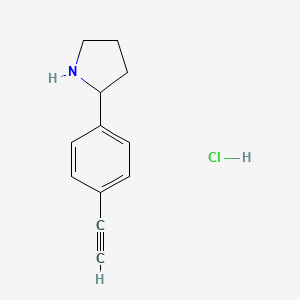

![molecular formula C25H30N2O5S B3004419 N-Boc-2(S)-2-氨基-3-{1-[(2,4,6-三甲基苯基)磺酰基]-1H-吲哚-3-基}丙醛 CAS No. 1026493-36-6](/img/structure/B3004419.png)

N-Boc-2(S)-2-氨基-3-{1-[(2,4,6-三甲基苯基)磺酰基]-1H-吲哚-3-基}丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex amino acids and their derivatives, such as N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal, involves multi-step organic reactions that build up the desired molecular structure. In one study, enantiopure N-(BOC)amino acids were synthesized through a sequence that included alkylation, stereoselective allylation, regioselective olefin hydroboration, selective primary alcohol protection, oxidation, reductive amination, lactam cyclization, and isolation by silyl ether protection . Another approach for synthesizing N-sulfonyl β-amino acids started from Boc protected methanesulfonamide and terminal epoxides, with a key step being a zinc-mediated allylation of cyclic N-sulfonyl imines .

Molecular Structure Analysis

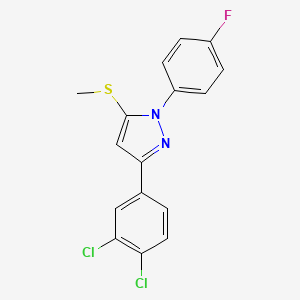

The molecular structure of N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is characterized by the presence of a Boc-protected amino group, a sulfonyl group attached to an indole moiety, and a propanal segment. The stereochemistry of the amino acid is crucial for its biological activity and is often achieved through enantioselective synthesis methods. The indole structure is a common motif in natural products and pharmaceuticals, contributing to the molecule's potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of N-Boc-protected amino acids and related compounds is diverse. For instance, N-Boc-L-proline derivatives have been used as organocatalysts in asymmetric α-amination reactions, followed by in situ reduction to form N-aminooxazolidinones . Additionally, resin-bound sulfonyl azides have been activated for the preparation of N-acyl sulfonamide linkers, which are useful in solid-phase peptide synthesis . In the context of asymmetric Mannich reactions, axially chiral amino sulfonamides have been employed to suppress side reactions and improve stereoselectivity when reacting with N-Boc-protected imines and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amino acid derivatives are influenced by their functional groups. The Boc group provides steric bulk and protects the amino group during synthesis, making it easier to handle and modify the molecule without affecting the amino functionality . The sulfonyl group increases the molecule's polarity and can improve solubility in polar solvents, which is beneficial for subsequent reactions . The presence of an indole ring can contribute to the molecule's aromaticity and potential interactions with aromatic residues in biological systems .

科学研究应用

肽合成和修饰

- N-Boc 保护氨基酸用于肽合成。它们为固相肽合成提供了一个方便的连接基,使化学选择性共轭或连接反应成为可能 (Merkx, van Haren, Rijkers, & Liskamp, 2007)。

立体化学和药物开发

- 通过不对称环氧化反应实现的对映体纯、甲苯基取代的氨基酸的合成对于药物开发具有重要意义。这些化合物表现出很强的旋转限制,有助于设计特定的药物分子 (Medina, Moyano, Pericàs, & Riera, 2000)。

神经兴奋剂合成

- N-Boc 保护的氨基酸可用作合成神经兴奋剂(如 Kainoid 氨基酸)的前体。涉及的自由基加成和重排过程是创建这些神经活性化合物的关键步骤 (Hodgson, Hachisu, & Andrews, 2005)。

受限肽模拟物合成

- 这些化合物在合成受限肽骨架模拟物中起着重要作用。通过提供刚性、生物活性化合物,它们提供了一种研究肽结构和功能的方法 (Feng & Lubell, 2001)。

氨基酸衍生物的生成

- N-Boc 保护的氨基酸对于生成各种氨基酸衍生物至关重要,包括抗 α-氨基环氧化物,可用于合成蛋白酶抑制剂 (Wang & Nugent, 2006)。

杂环化合物合成

- 它们促进了杂环化合物的合成,如 4-氨基-1,2,4,5-四氢-2-苯并氮杂卓-3-酮,由于其不同的氮功能,在药物开发中具有潜在应用 (Van den Eynde, Van Rompaey, Lazzaro, & Tourwé, 2004)。

非蛋白氨基酸的产生

- 它们用于合成 L 和 D 构型的旋光纯非蛋白 α-氨基酸,扩大了可用于肽合成的氨基酸种类 (Sasaki, Hashimoto, & Potier, 1987)。

不对称有机合成

- N-Boc 保护的氨基酸在不对称合成中发挥作用,例如在曼尼希反应中,突出了它们在创建手性化合物中的效用 (Kano, Yamaguchi, & Maruoka, 2009)。

作用机制

Target of Action

It is known that the compound contains atert-butyl carbamate (Boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.

Mode of Action

The compound’s mode of action is likely related to its Boc group . The Boc group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation . The Boc group can be removed with mild acid , which could potentially trigger a reaction or change in the target molecule.

Biochemical Pathways

Given the presence of the boc group, it is plausible that the compound could be involved in pathways related toprotein synthesis or modification , where protection and deprotection of amino groups are crucial steps .

Pharmacokinetics

For instance, the Boc group could enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .

Action Environment

Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the compound’s activity could potentially be modulated by changes in the environmental pH.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5S/c1-16-11-17(2)23(18(3)12-16)33(30,31)27-14-19(21-9-7-8-10-22(21)27)13-20(15-28)26-24(29)32-25(4,5)6/h7-12,14-15,20H,13H2,1-6H3,(H,26,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZQFSSFNKLKQ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

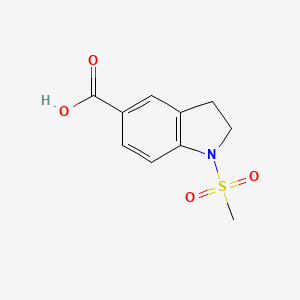

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)

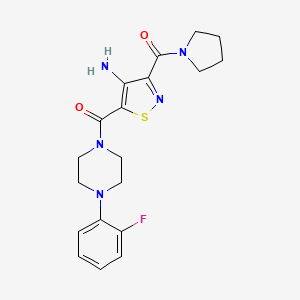

![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

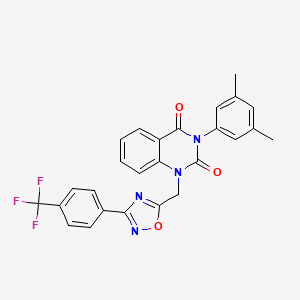

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3004352.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)